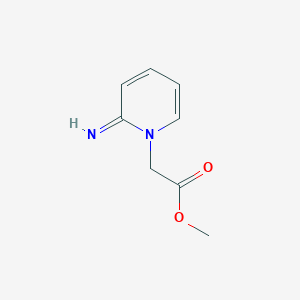

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate

Description

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyridine ring with an imino (=NH) group at the 2-position and an acetate ester moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-(2-iminopyridin-1-yl)acetate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-10-5-3-2-4-7(10)9/h2-5,9H,6H2,1H3 |

InChI Key |

VHJKVUVHYLPRIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC=CC1=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The imino group can be oxidized to form a nitro group.

Reduction: The imino group can be reduced to form an amine.

Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate has shown potential in the development of therapeutic agents, particularly in cancer treatment. Its structural features allow it to interact with biological targets effectively.

Case Study: Bcl-2 Protein Inhibition

A notable application is its role in inhibiting Bcl-2 proteins, which are associated with resistance to chemotherapy in various cancers. The compound has been tested for its ability to induce apoptosis in cancer cells, demonstrating effectiveness against several cancer types, including breast and prostate cancers. The findings indicate that compounds with similar structures could potentially enhance the efficacy of existing chemotherapy regimens .

Table 1: Overview of Cancer Types and Response to Treatment with this compound

| Cancer Type | Response to Treatment | Reference |

|---|---|---|

| Breast Cancer | Positive | |

| Prostate Cancer | Positive | |

| Chronic Lymphocytic Leukemia | Positive | |

| Melanoma | Positive |

Synthetic Applications

The compound is also valuable in synthetic organic chemistry. It serves as a precursor for various chemical transformations, enabling the synthesis of more complex molecules.

Synthesis of Pyridin-1(2H)-ylacrylates

Research indicates that this compound can be utilized to synthesize pyridin-1(2H)-ylacrylates through reactions involving different reagents. This process highlights the versatility of the compound in creating derivatives that may exhibit unique properties and applications .

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Reaction with Boronic Acids | Pyridin-1(2H)-ylacrylate | 52-60 | |

| Nucleophilic Aromatic Substitution | Substituted Pyridine Derivatives | High |

The biological activities of this compound have been explored through various studies, focusing on its interaction with biological systems.

Neuropharmacological Effects

Studies have indicated that derivatives of this compound may influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases. The ability to modify neurotransmitter receptor activity presents a promising avenue for further research .

Mechanism of Action

The mechanism of action of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Bioactivity Highlights |

|---|---|---|---|---|

| Methyl 2-(2-iminopyridin-1(2H)-yl)acetate | Not provided | ~166.16 (estimated) | 2-imino, acetate ester | Limited data; likely intermediate |

| Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate | 175210-67-0 | 182.18 | 3-amino, 2-oxo | Potential CNS or antimicrobial |

| Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | 183666-09-3 | 212.16 | 3-nitro, 2-oxo | High reactivity; acute toxicity |

Research Findings and Trends

- Electronic Effects: Nitro groups () reduce electron density, favoring electrophilic attacks, while amino groups () enhance nucleophilic reactivity .

- Safety Profiles : Compounds with nitro or pyrrolidine groups (e.g., ) often require stringent handling due to toxicity risks .

- Crystallography Tools : Programs like SHELX () and Mercury () are critical for analyzing hydrogen-bonding patterns and packing motifs in these crystals .

Biological Activity

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological properties and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of methyl acetate with 2-aminopyridine derivatives. Characterization is usually performed using techniques such as NMR spectroscopy (both and ), mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that compounds containing the pyridine scaffold exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Properties

Studies have demonstrated that pyridine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to reduce neuronal cell death in models of neurodegenerative diseases. The neuroprotective mechanism may involve the modulation of oxidative stress pathways and inflammation reduction .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institution tested the compound against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, indicating strong antibacterial activity .

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis confirmed an increase in apoptosis markers .

- Neuroprotection in Animal Models : In a rodent model of traumatic brain injury, administration of the compound post-injury significantly reduced neuronal loss compared to control groups. Behavioral assessments indicated improved recovery outcomes, suggesting its potential for therapeutic use in neurodegenerative conditions .

Data Tables

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | MIC Assay | MIC = 10 µg/mL for select strains |

| Anticancer | Cell Viability Assay | 70% reduction in viability at high doses |

| Neuroprotection | Rodent Model | Reduced neuronal loss; improved recovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.